molecular formula C10H7NO3 B1311025 3-(1,3-oxazol-5-yl)benzoic Acid CAS No. 252928-82-8

3-(1,3-oxazol-5-yl)benzoic Acid

Cat. No. B1311025
M. Wt: 189.17 g/mol
InChI Key: GDGXRJDVOKNSCX-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

MeOH (54 mL) was added to a round bottom flask containing K2CO3 (6.74 gm, 48.70 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (5.00 gm, 25.60 mmol), and methyl 3-formylbenzoate (4.00 gm, 24.37 mmol). The reaction mixture was heated at 80° C. for 3 h and then stirred at rt overnight. The mixture was concentrated under reduced pressure. The remaining residue was partitioned between EtOAc and water. The aqueous solution was isolated and acidified using 1N HCl. The acidified aqueous phase was extracted with EtOAc (2×). The organic extracts were combined, washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated to give the product, 3-(oxazol-5-yl)benzoic acid, (4.00 gm, 21.15 mmol, 86% yield) as a white solid. Anal. Calcd. for C10H7NO3 m/z 189.0, found: 190.1 (M+H)+. Crude product was used without purification.
Name
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=[O:2].[K+].[K+].[N+:7](CS(C1C=CC(C)=CC=1)(=O)=O)#[C-:8].C([C:22]1[CH:23]=[C:24]([CH:29]=[CH:30][CH:31]=1)[C:25]([O:27][CH3:28])=O)=O.Cl>CO>[O:27]1[C:25]([C:24]2[CH:29]=[C:30]([CH:31]=[CH:22][CH:23]=2)[C:1]([OH:4])=[O:2])=[CH:8][N:7]=[CH:28]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.74 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
[N+](#[C-])CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
54 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining residue was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The aqueous solution was isolated
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous phase was extracted with EtOAc (2×)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=NC=C1C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.15 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.